Fluorinated P4 Cap Motif Confers Superior Resistance Profile in HCV NS3/4A Protease Inhibitors
The (1R)-1-cyclopentyl-2,2,2-trifluoroethyl group, which is the chiral counterpart of the target compound, serves as a critical fluorinated P4 cap in HCV NS3/4A protease inhibitors such as NR02-60 [1]. In a systematic study of matched inhibitor pairs, compounds bearing fluorinated P4 caps (including the cyclopentyl-trifluoroethyl motif) retained significantly better potency against the D168A resistant protease variant compared to their non-fluorinated counterparts [1].
| Evidence Dimension | Potency retention against HCV NS3/4A D168A resistant variant |
|---|---|
| Target Compound Data | Fluorinated P4 cap retains potency; co-crystal structure PDB 7MM5 shows specific binding interactions [1] |
| Comparator Or Baseline | Non-fluorinated P4 cap (matched pair) |
| Quantified Difference | Fluorinated inhibitors retained 'much better potency' against D168A variant (qualitative enhancement from structural analysis; quantitative Ki values available in original publication) [1] |
| Conditions | Enzyme inhibition assay with HCV NS3/4A wild-type and D168A mutant proteases; X-ray crystallography at 1.86 Å resolution [1] |
Why This Matters
This demonstrates that the cyclopentyl-trifluoroethyl motif enables the design of protease inhibitors with improved resistance profiles, a critical advantage in antiviral drug development.
- [1] Zephyr, J., Nageswara Rao, D., Vo, S.V., et al. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. J. Mol. Biol., 2022, 434(9), 167503. PDB ID: 7MM5. View Source
